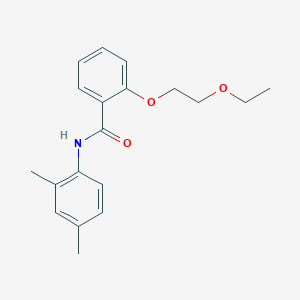
4-fluoro-N-(3-propoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-propoxyphenyl)benzamide, also known as FPPB, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. FPPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. In
作用機序
4-fluoro-N-(3-propoxyphenyl)benzamide selectively blocks TRPV1 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli, thus inhibiting the influx of calcium ions into the cell. Calcium influx is a crucial step in the activation of TRPV1 channels, and blocking this step can reduce pain and inflammation.
Biochemical and Physiological Effects:
4-fluoro-N-(3-propoxyphenyl)benzamide has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from immune cells. 4-fluoro-N-(3-propoxyphenyl)benzamide has been suggested to have potential therapeutic applications for pain and inflammatory diseases.
実験室実験の利点と制限
4-fluoro-N-(3-propoxyphenyl)benzamide has several advantages as a research tool. It is a selective TRPV1 antagonist, meaning it only blocks TRPV1 channels and does not affect other ion channels. It also has a high affinity for TRPV1 channels, making it effective at low concentrations. However, 4-fluoro-N-(3-propoxyphenyl)benzamide has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
将来の方向性
There are several future directions for research on 4-fluoro-N-(3-propoxyphenyl)benzamide. One area of interest is the development of more water-soluble derivatives of 4-fluoro-N-(3-propoxyphenyl)benzamide, which would make it easier to use in experiments. Another area of interest is the exploration of 4-fluoro-N-(3-propoxyphenyl)benzamide's potential therapeutic applications for pain and inflammatory diseases. Additionally, further studies are needed to fully understand the physiological and pathological functions of TRPV1 channels and their role in pain and inflammation.
Conclusion:
In conclusion, 4-fluoro-N-(3-propoxyphenyl)benzamide is a valuable research tool for studying the role of TRPV1 channels in pain sensation and inflammation. Its selective blocking of TRPV1 channels makes it useful in experiments, and its potential therapeutic applications make it an area of interest for future research. Further studies are needed to fully understand the mechanism of action and physiological effects of 4-fluoro-N-(3-propoxyphenyl)benzamide, as well as its potential therapeutic applications.
合成法
The synthesis of 4-fluoro-N-(3-propoxyphenyl)benzamide involves a series of chemical reactions starting from 3-propoxyaniline and 4-fluorobenzoyl chloride. The reaction products are then purified by column chromatography to obtain the final product. The synthesis method of 4-fluoro-N-(3-propoxyphenyl)benzamide has been optimized to increase its yield and purity, making it a viable research tool.
科学的研究の応用
4-fluoro-N-(3-propoxyphenyl)benzamide has been used in scientific research to study the role of TRPV1 channels in pain sensation and inflammation. TRPV1 channels are activated by various stimuli, including capsaicin, heat, and protons, and play a crucial role in nociception and inflammation. 4-fluoro-N-(3-propoxyphenyl)benzamide has been shown to selectively block TRPV1 channels, making it a valuable tool for studying the physiological and pathological functions of these channels.
特性
製品名 |
4-fluoro-N-(3-propoxyphenyl)benzamide |
|---|---|
分子式 |
C16H16FNO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
4-fluoro-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChIキー |
GTPQWHBSPBVBKE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)